molecular formula C16H19NO2S B2631705 N-(2-methyl-1-phenylpropyl)benzenesulfonamide CAS No. 117583-62-7

N-(2-methyl-1-phenylpropyl)benzenesulfonamide

Cat. No.: B2631705
CAS No.: 117583-62-7
M. Wt: 289.39
InChI Key: XLDCWFQHDQBMRE-UHFFFAOYSA-N
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Description

N-(2-methyl-1-phenylpropyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO2S. It is a benzenesulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, along with a 2-methyl-1-phenylpropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methyl-1-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-1-phenylpropyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. In cancer cells, this inhibition can disrupt the pH balance, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1-phenylpropyl)benzenesulfonamide is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-methyl-1-phenylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13(2)16(14-9-5-3-6-10-14)17-20(18,19)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDCWFQHDQBMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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